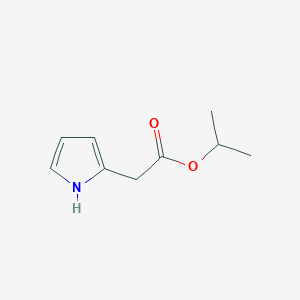

Isopropyl 1H-pyrrol-2-ylacetate

Description

Isopropyl 1H-pyrrol-2-ylacetate is an ester derivative of pyrrole, a five-membered aromatic heterocycle with one nitrogen atom. The compound features an acetic acid moiety esterified with an isopropyl group at the 2-position of the pyrrole ring. Such esters are commonly employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their tunable volatility and stability. The isopropyl group enhances lipophilicity, influencing solubility and reactivity, which is critical for applications in drug delivery or catalytic processes.

Properties

IUPAC Name |

propan-2-yl 2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9(11)6-8-4-3-5-10-8/h3-5,7,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFWVTIOXQLWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1H-pyrrol-2-ylacetate typically involves the esterification of 1H-pyrrol-2-ylacetic acid with isopropyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1H-pyrrol-2-ylacetate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 1H-pyrrol-2-ylacetic acid.

Reduction: Formation of 1H-pyrrol-2-ylmethanol.

Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Isopropyl 1H-pyrrol-2-ylacetate is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 1H-pyrrol-2-ylacetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ():

- A bicyclic pyrrole derivative with a tert-butyl ester and a ketone group.

- Bulkier tert-butyl substituent increases steric hindrance, impacting hydrolysis rates and solubility compared to isopropyl esters.

Imidazo-pyrrolo-pyrazine Derivatives ():

- Complex heterocycles (e.g., 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl) with amine and cyclopropyl groups.

- While structurally distinct, these highlight the pharmacological relevance of pyrrole-based scaffolds.

Comparative Analysis

Physical and Chemical Properties

Reactivity and Stability

- Hydrolysis Sensitivity : Isopropyl esters generally hydrolyze faster than tert-butyl esters due to reduced steric protection, affecting shelf life and handling .

Toxicological Profile

- Environmental Impact : Isopropyl esters’ higher volatility could increase inhalation risks, whereas tert-butyl analogs may persist longer in environments.

Research Findings and Implications

- Substituent Effects : The isopropyl group balances lipophilicity and reactivity, making it preferable for synthetic intermediates. In contrast, tert-butyl esters are favored in prolonged-release formulations due to slower degradation .

- Pharmacological Potential: While imidazo-pyrrolo-pyrazine derivatives () target kinase inhibition, simpler esters like this compound may serve as precursors for bioactive molecules.

Biological Activity

Isopropyl 1H-pyrrol-2-ylacetate (CAS Number: 157071-48-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is an ester derived from pyrrole, characterized by its unique structural configuration. The presence of the pyrrole ring contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can alter its biological properties and applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study investigated its effectiveness against a range of bacterial strains. The results demonstrated notable inhibitory effects, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects . A recent study utilized the Griess assay to measure nitric oxide production in LPS-stimulated macrophages. The compound exhibited significant inhibition of nitric oxide production, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity Assessment

| Concentration (µg/mL) | Nitric Oxide Production (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| 10 | 25 | 20 |

| 50 | 15 | |

| 100 | 5 |

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin, indicating enhanced potency against cancer cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative analysis was conducted on the cytotoxic effects of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |

|---|---|---|

| MCF-7 | 10 | Cisplatin: 20 |

| HCT116 | 15 | Cisplatin: 25 |

| LoVo | 12 | Cisplatin: 30 |

The data suggest that this compound may serve as a promising candidate for further development as an anticancer therapeutic agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, modulating various signaling pathways associated with inflammation and cell proliferation. Its ability to bind to receptors or enzymes could explain its diverse biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.